2-(5-Mercapto-pentyl)-pentanedioic acid
Description
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-(5-sulfanylpentyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O4S/c11-9(12)6-5-8(10(13)14)4-2-1-3-7-15/h8,15H,1-7H2,(H,11,12)(H,13,14) |
InChI Key |
RHHNRXAIWMGSRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCC(=O)O)C(=O)O)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Pentanedioic Acid Backbones
2-(3-Mercaptopropyl)-pentanedioic Acid (2-MPPA)
- Structure : Shorter mercaptoalkyl chain (3-mercaptopropyl vs. 5-mercaptopentyl).
- Function : Acts as a NAALADase inhibitor, with applications in neuroprotection and prostate cancer therapy.
- Key Data: Exhibits nanomolar inhibition constants (Ki) for NAALADase, comparable to phosphonate-based inhibitors like 2-PMPA .
- Advantage : Higher metabolic stability due to shorter chain length.
- Limitation : Reduced binding affinity to PSMA compared to urea-based ligands .
2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)
- Structure: Phosphonomethyl substituent instead of thiol.
- Function : Potent NAALADase inhibitor (Ki = 0.3 nM) with neuroprotective and antitumor effects .
- Key Data : Demonstrated efficacy in reducing glutamate excitotoxicity in preclinical models.
- Advantage : Superior enzyme inhibition due to phosphonate’s strong electrostatic interactions.
- Limitation : Poor blood-brain barrier penetration limits neurological applications .
Urea-Based PSMA Ligands (e.g., ¹²⁵I-DCIBzL)
- Structure : Urea linkage connecting pentanedioic acid to aromatic radiohalogenated groups.
- Function : PSMA-targeting agents for prostate cancer imaging (SPECT/PET).
- Key Data: Tumor uptake values of 8.8 ± 4.7 %ID/g in PSMA+ xenografts at 30 minutes post-injection .
- Advantage : High specificity for PSMA due to urea’s hydrogen-bonding network.
- Limitation: Susceptibility to endogenous phosphate competition in serum .
Functional Group Impact on Pharmacological Properties
Key Observations:
- Thiol vs. Phosphonate : Thiol-containing compounds (e.g., 2-MPPA) exhibit moderate logP values (~0.8–1.2), favoring membrane permeability, whereas phosphonates (e.g., 2-PMPA) are more hydrophilic (logP ~-1.5), limiting tissue penetration .
- Urea vs. Thiol : Urea-based ligands achieve higher PSMA binding (Ki = 9 nM) due to dual hydrogen-bond interactions, but thiol derivatives may offer redox-modulating properties useful in combination therapies .
In Vivo Performance and Challenges
- Multivalent Strategies : Multimeric presentations of pentanedioic acid ligands (e.g., trimeric GPI on adamantane) enhance PSMA binding affinity by 10-fold in vitro, but in vivo efficacy remains unproven due to rapid renal clearance .
- Toxicity : Auger electron-emitting PSMA ligands (e.g., ²¹¹At-PSMA-6) show potent antitumor effects but cause nephrotoxicity, highlighting the need for substituents that reduce off-target accumulation .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 2-(5-Mercapto-pentyl)-pentanedioic acid?
- Methodological Answer : Multi-step synthesis typically involves sequential protection/deprotection of functional groups. For example:
- Step 1 : Thiol protection using tert-butyl groups to prevent disulfide formation during reactions .
- Step 2 : Coupling reactions (e.g., DCC-mediated esterification) to assemble the pentanedioic acid backbone .
- Step 3 : Final deprotection under acidic conditions (e.g., TFA) to regenerate the mercapto group .
- Key Tools : Monitor reactions via TLC and characterize intermediates using -NMR and LC-MS.
Q. How should researchers mitigate hazards when handling 2-(5-Mercapto-pentyl)-pentanedioic acid?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap and water. Seek medical evaluation if symptoms persist .
- Waste Disposal : Incinerate in a certified chemical waste facility with afterburners to neutralize sulfur-containing byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : - and -NMR to resolve mercapto-pentyl and pentanedioic acid moieties.
- Purity Assessment : LC-MS (ESI-negative mode) to detect trace impurities and confirm molecular weight .
- Thiol Quantification : Ellman’s assay for free -SH group quantification post-synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Validate instrument calibration using reference standards (e.g., USP-certified compounds) .
- Step 2 : Cross-validate with orthogonal techniques (e.g., compare NMR with IR spectroscopy for functional groups) .
- Step 3 : Perform statistical analysis (e.g., PCA) to identify batch-specific outliers in spectral datasets .
Q. What experimental design principles optimize yield in multi-step syntheses?
- Methodological Answer :
- Reaction Optimization : Use DoE (Design of Experiments) to test variables like solvent polarity (e.g., DMF vs. THF) and temperature .
- Catalyst Screening : Evaluate Pd/C or Raney nickel for hydrogenation steps to minimize byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. How can ecological risks of 2-(5-Mercapto-pentyl)-pentanedioic acid be assessed despite limited data?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Use Daphnia magna assays to estimate LC values .
Biodegradability : Perform OECD 301F tests to measure microbial degradation rates .
- Computational Modeling : Apply QSAR models to predict bioaccumulation potential based on logP and molecular weight .
Data Interpretation & Reporting
Q. How should researchers structure a manuscript to highlight novel findings about this compound?
- Methodological Answer :
- Introduction : Contextualize the compound’s role in redox biochemistry or chelation therapy, citing analogs like N-acetylaspartylglutamate .
- Methods : Detail synthetic protocols, including purification steps (e.g., HPLC gradients) and hazard controls .
- Results : Use tables to compare yields, spectroscopic data, and bioactivity results (e.g., inhibition constants) .
- Discussion : Contrast findings with structurally similar compounds (e.g., methotrexate analogs) to emphasize novelty .
Q. What statistical approaches validate hypotheses about structure-activity relationships?
- Methodological Answer :
- Multivariate Analysis : Use PLS regression to correlate molecular descriptors (e.g., TPSA, logD) with bioactivity data .
- Error Analysis : Calculate confidence intervals for IC values from dose-response curves .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
